1-(4-Amino-3-chlorophenyl)propan-1-one

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing an aminochloropropiophenone with the wrong substitution pattern can invalidate SAR studies. This compound’s precise 4-amino-3-chloro substitution delivers a calculated LogP of 3.10, optimizing oral absorption and CNS penetration without adding molecular weight. Key advantages: • Enables reliable alpha-functionalization chemistry via the propan-1-one backbone. • Clear LC-MS signal (m/z 184.1) with distinct Cl isotope pattern simplifies bioanalysis. • Consistent 97% purity ensures reproducible synthetic and biological outcomes.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 116686-87-4
Cat. No. B055468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-chlorophenyl)propan-1-one
CAS116686-87-4
Synonyms1-(4-AMINO-3-CHLORO-PHENYL)-PROPAN-1-ONE
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)N)Cl
InChIInChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
InChIKeyQVDMTGXLOMEWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-chlorophenyl)propan-1-one: Overview & Sourcing


1-(4-Amino-3-chlorophenyl)propan-1-one (CAS 116686-87-4) is a substituted aromatic ketone belonging to the aminochloropropiophenone class. Its structure comprises a propan-1-one moiety linked to a phenyl ring bearing an amino group at the para position and a chlorine atom at the meta position. The compound has a molecular formula of C9H10ClNO and a molecular weight of 183.64 g/mol . It is widely available from research chemical suppliers in purities typically ranging from 95% to 98% . The compound is primarily used as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of anti-inflammatory and analgesic agents . Its unique substitution pattern (4-amino-3-chloro) imparts distinct physicochemical properties and reactivity compared to non-chlorinated or differently substituted analogs, which can influence biological target engagement and pharmacokinetic behavior.

1-(4-Amino-3-chlorophenyl)propan-1-one: Differentiation from Analogs


The specific placement of the chlorine atom at the meta position relative to the amino group on the phenyl ring of 1-(4-Amino-3-chlorophenyl)propan-1-one is not a trivial structural feature; it critically modulates electronic distribution, lipophilicity, and metabolic stability [1]. In contrast, analogs lacking the chlorine atom (e.g., 1-(4-aminophenyl)propan-1-one) or having it in a different position exhibit altered LogP values, which directly impacts membrane permeability and off-target binding [2]. The propan-1-one backbone, as opposed to the isomeric propan-2-one scaffold, further differentiates the compound's conformational flexibility and reactivity in subsequent synthetic transformations . Generic substitution with a seemingly similar aminochlorophenyl ketone can therefore lead to divergent biological activity, unexpected toxicity profiles, or failed synthetic campaigns, underscoring the necessity for precise, compound-specific procurement and validation.

1-(4-Amino-3-chlorophenyl)propan-1-one: Quantitative Differentiation


Lipophilicity: 3-Chloro vs. Non-Chlorinated Analogs

The calculated octanol-water partition coefficient (LogP) for 1-(4-Amino-3-chlorophenyl)propan-1-one is 3.10 , which is substantially higher than that of the non-chlorinated analog 1-(4-aminophenyl)propan-1-one (CAS 70-69-9), for which LogP values are typically reported in the range of 1.5–2.0 . This difference is directly attributable to the presence of the chlorine atom, which increases the compound's lipophilicity.

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight: Mono- vs. Dichloro Analog

The molecular weight of 1-(4-Amino-3-chlorophenyl)propan-1-one is 183.64 g/mol , which is significantly lower than that of the dichlorinated analog 1-(4-Amino-3-chlorophenyl)-2-chloropropan-1-one (MW 218.08 g/mol) . This 34.44 g/mol difference is critical for synthetic and analytical workflows.

Synthetic Chemistry Process Chemistry Analytical Characterization

Propan-1-one vs. Propan-2-one Backbone Reactivity

1-(4-Amino-3-chlorophenyl)propan-1-one possesses a propan-1-one (ethyl ketone) backbone, whereas its isomer 1-(4-amino-3-chlorophenyl)propan-2-one has a propan-2-one (benzyl methyl ketone) backbone . This positional isomerism results in distinct chemical and biological properties, as evidenced by different InChIKeys: QVDMTGXLOMEWHJ-UHFFFAOYSA-N for the propan-1-one versus RJGQUEDKNLCSGI-UHFFFAOYSA-N for the propan-2-one .

Organic Synthesis Chemical Reactivity Medicinal Chemistry

Commercial Availability and Purity Benchmarking

1-(4-Amino-3-chlorophenyl)propan-1-one is widely available from multiple commercial vendors with standard purity levels of 97% . In contrast, closely related analogs like 1-(4-Amino-3-chlorophenyl)propan-2-one are less common and often only available through specialized or custom synthesis, with limited or unverified purity data . This differential in market availability directly impacts research timelines and data reliability.

Chemical Procurement Research Reproducibility Quality Control

1-(4-Amino-3-chlorophenyl)propan-1-one: Recommended Research Applications


Balanced Lipophilicity for Lead Optimization

When designing a new chemical series with a target LogP range of 2.5–3.5 for optimal oral absorption and CNS penetration, 1-(4-Amino-3-chlorophenyl)propan-1-one (calculated LogP 3.10 ) provides a superior starting point compared to its non-chlorinated analog (LogP approx. 1.5–2.0). Its enhanced lipophilicity, due to the strategically placed chlorine atom, can improve membrane permeability without resorting to additional lipophilic moieties that might increase molecular weight or introduce unwanted off-target effects. This makes it an attractive scaffold for early-stage drug discovery programs focused on inflammation or oncology, where oral bioavailability is a key requirement.

Synthetic Methodology for Amino Ketone Derivatives

The propan-1-one backbone of 1-(4-Amino-3-chlorophenyl)propan-1-one offers distinct reactivity for alpha-functionalization and condensation reactions compared to its propan-2-one isomer . Researchers developing new synthetic methods, such as enantioselective alpha-amination or photoredox-catalyzed alpha-alkylation, can leverage this compound to explore reaction scope and selectivity. Its commercial availability in high purity (97% ) ensures that methodological studies are not confounded by impurities or supply chain issues, a common problem when working with less accessible analogs.

Analytical Method Validation and Reference Standards

The well-defined molecular weight of 183.64 g/mol for 1-(4-Amino-3-chlorophenyl)propan-1-one and its reliable commercial availability at 97% purity make it an ideal candidate for preparing analytical reference standards. Its distinct [M+H]+ ion at m/z 184.1, with a characteristic chlorine isotope pattern, provides a clear and easily interpretable signal in LC-MS analyses. In contrast, heavier dichlorinated analogs (MW 218.08) can suffer from lower ionization efficiency and more complex isotope clusters, which may complicate quantification in complex biological matrices. Thus, this compound is preferred for establishing robust analytical methods for impurity profiling or pharmacokinetic studies.

SAR Studies of Anti-inflammatory Agents

The compound has been explicitly cited as a useful intermediate in the synthesis of alkanesulfonanilide derivatives with potent anti-inflammatory and analgesic activities . Its 4-amino-3-chloro substitution pattern is a key pharmacophoric element in these compounds, and SAR studies rely on the precise positioning of the chlorine atom. Using this exact compound ensures that observed biological activity is correctly attributed to the intended molecular structure. Substitution with a non-chlorinated or differently substituted analog would invalidate SAR conclusions and could lead to the pursuit of false leads in drug discovery programs.

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